molecular formula C5H11NO3 B13570203 Methyl (2R,3R)-2-amino-3-hydroxybutanoate

Methyl (2R,3R)-2-amino-3-hydroxybutanoate

Cat. No.: B13570203
M. Wt: 133.15 g/mol
InChI Key: TVHCXXXXQNWQLP-QWWZWVQMSA-N
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Description

Methyl (2R,3R)-2-amino-3-hydroxybutanoate is a chiral compound with significant importance in organic chemistry and biochemistry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,3R)-2-amino-3-hydroxybutanoate typically involves the reduction of corresponding keto esters or amino acids. One common method is the reduction of methyl 2-oxo-3-hydroxybutanoate using sodium borohydride in methanol at low temperatures . This method yields the desired product with high stereoselectivity.

Industrial Production Methods

Industrial production of this compound often involves large-scale reduction processes using cost-effective reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3R)-2-amino-3-hydroxybutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in ether at low temperatures.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products

    Oxidation: Methyl (2R,3R)-2-amino-3-oxobutanoate.

    Reduction: this compound.

    Substitution: Methyl (2R,3R)-2-amino-3-chlorobutanoate.

Scientific Research Applications

Methyl (2R,3R)-2-amino-3-hydroxybutanoate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as an intermediate in the biosynthesis of amino acids and peptides.

    Medicine: Utilized in the development of pharmaceuticals, particularly those targeting metabolic pathways.

    Industry: Employed in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl (2R,3R)-2-amino-3-hydroxybutanoate involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of biologically active intermediates. Its stereochemistry is crucial for its binding affinity and specificity towards these molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,3S)-2-amino-3-hydroxybutanoate: A stereoisomer with different reactivity and biological activity.

    Methyl 2-amino-3-hydroxypropanoate: Lacks the additional carbon in the butanoate chain, leading to different chemical properties.

    Methyl 2-amino-3-hydroxyhexanoate: Has a longer carbon chain, affecting its solubility and reactivity.

Uniqueness

Methyl (2R,3R)-2-amino-3-hydroxybutanoate is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its isomers and analogs. This makes it a valuable compound in the synthesis of enantiomerically pure pharmaceuticals and in studies of chiral recognition in biological systems.

Properties

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

methyl (2R,3R)-2-amino-3-hydroxybutanoate

InChI

InChI=1S/C5H11NO3/c1-3(7)4(6)5(8)9-2/h3-4,7H,6H2,1-2H3/t3-,4-/m1/s1

InChI Key

TVHCXXXXQNWQLP-QWWZWVQMSA-N

Isomeric SMILES

C[C@H]([C@H](C(=O)OC)N)O

Canonical SMILES

CC(C(C(=O)OC)N)O

Origin of Product

United States

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